ML-314
ML-314
ML-314 is a brain penetrant nonpeptidic β-arrestin biased ggonist of the neurotensin NTR1 receptor, which exhibits full agonist behavior against NTR1 (EC50 = 2.0 μM) in the primary assay and selectivity against NTR2. The effect of ML314 is blocked by the NTR1 antagonist SR142948A in a dose-dependent manner. Unlike peptide-based NTR1 agonists, ML314 has no significant response in a Ca2+ mobilization assay and is thus a biased agonist that activates the β-arrestin pathway rather than the traditional Gq coupled pathway. This bias has distinct biochemical and functional consequences that may lead to physiological advantages. ML314 displays good brain penetration in rodents, and studies examining its in vivo properties are underway.
Brand Name:
Vulcanchem
CAS No.:
1448895-09-7
VCID:
VC0535749
InChI:
InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3
SMILES:
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5
Molecular Formula:
C24H28N4O3
Molecular Weight:
420.5
ML-314
CAS No.: 1448895-09-7
Inhibitors
VCID: VC0535749
Molecular Formula: C24H28N4O3
Molecular Weight: 420.5
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1448895-09-7 |
---|---|
Product Name | ML-314 |
Molecular Formula | C24H28N4O3 |
Molecular Weight | 420.5 |
IUPAC Name | 2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline |
Standard InChI | InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3 |
Standard InChIKey | SWEOAXMICIJCQC-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5 |
Appearance | white solid powder |
Description | ML-314 is a brain penetrant nonpeptidic β-arrestin biased ggonist of the neurotensin NTR1 receptor, which exhibits full agonist behavior against NTR1 (EC50 = 2.0 μM) in the primary assay and selectivity against NTR2. The effect of ML314 is blocked by the NTR1 antagonist SR142948A in a dose-dependent manner. Unlike peptide-based NTR1 agonists, ML314 has no significant response in a Ca2+ mobilization assay and is thus a biased agonist that activates the β-arrestin pathway rather than the traditional Gq coupled pathway. This bias has distinct biochemical and functional consequences that may lead to physiological advantages. ML314 displays good brain penetration in rodents, and studies examining its in vivo properties are underway. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ML 314; ML-314; ML314. |
Reference | 1. Satyamaheshwar Peddibhotla †, Michael P. Hedrick ‡, Paul Hershberger †, Patrick R. Maloney †, Yujie Li ‡, Monika Milewski ‡, Palak Gosalia ‡, Wilson Gray ‡, Alka Mehta †, Eliot Sugarman †, Becky Hood †, Eigo Suyama †, Kevin Nguyen †, Susanne Heynen-Genel ‡, Stefan Vasile †, Sumeet Salaniwal ‡, Derek Stonich ‡, Ying Su ‡, Arianna Mangravita-Novo †, Michael Vicchiarelli †, Gregory P. Roth †, Layton H. Smith †, Thomas D. Y. Chung ‡, Glen R. Hanson §, James B. Thomas , Marc G. Caron , Lawrence S. Barak *, and Anthony B. Pinkerton. Discovery of ML314, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor. ACS Med. Chem. Lett., 2013, 4 (9), pp 846–851. DOI: 10.1021/ml400176n |
PubChem Compound | 53245590 |
Last Modified | Nov 12 2021 |
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